molecular formula C58H40N2O4 B13790702 [4-(4-methylbenzoyl)-2,5-bis(4-phenoxazin-10-ylphenyl)phenyl]-(4-methylphenyl)methanone

[4-(4-methylbenzoyl)-2,5-bis(4-phenoxazin-10-ylphenyl)phenyl]-(4-methylphenyl)methanone

Cat. No.: B13790702
M. Wt: 828.9 g/mol
InChI Key: SKDNDHNYIPQUPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(4-methylbenzoyl)-2,5-bis(4-phenoxazin-10-ylphenyl)phenyl]-(4-methylphenyl)methanone is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a central phenyl ring substituted with multiple functional groups, including phenoxazinyl and methylbenzoyl groups, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-methylbenzoyl)-2,5-bis(4-phenoxazin-10-ylphenyl)phenyl]-(4-methylphenyl)methanone typically involves multi-step organic reactions One common approach is the Friedel-Crafts acylation reaction, where an aromatic compound is acylated using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride

Another synthetic route involves the use of Suzuki coupling reactions, where aryl halides react with boronic acids in the presence of a palladium catalyst to form biaryl compounds. This method is particularly useful for constructing the phenoxazinyl-substituted phenyl rings.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the synthesis for industrial applications.

Chemical Reactions Analysis

Types of Reactions

[4-(4-methylbenzoyl)-2,5-bis(4-phenoxazin-10-ylphenyl)phenyl]-(4-methylphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced phenyl derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenation using chlorine or bromine, nitration using nitric acid, and sulfonation using sulfuric acid.

Major Products

The major products formed from these reactions include various substituted phenyl derivatives, quinones, and reduced aromatic compounds, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of [4-(4-methylbenzoyl)-2,5-bis(4-phenoxazin-10-ylphenyl)phenyl]-(4-methylphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects . The phenoxazinyl groups contribute to its ability to intercalate with DNA, affecting gene expression and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-(4-methylbenzoyl)-2,5-bis(4-phenoxazin-10-ylphenyl)phenyl]-(4-methylphenyl)methanone stands out due to its complex structure, which imparts unique electronic and photophysical properties

Properties

Molecular Formula

C58H40N2O4

Molecular Weight

828.9 g/mol

IUPAC Name

[4-(4-methylbenzoyl)-2,5-bis(4-phenoxazin-10-ylphenyl)phenyl]-(4-methylphenyl)methanone

InChI

InChI=1S/C58H40N2O4/c1-37-19-23-41(24-20-37)57(61)47-35-46(40-29-33-44(34-30-40)60-51-13-5-9-17-55(51)64-56-18-10-6-14-52(56)60)48(58(62)42-25-21-38(2)22-26-42)36-45(47)39-27-31-43(32-28-39)59-49-11-3-7-15-53(49)63-54-16-8-4-12-50(54)59/h3-36H,1-2H3

InChI Key

SKDNDHNYIPQUPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2C3=CC=C(C=C3)N4C5=CC=CC=C5OC6=CC=CC=C64)C(=O)C7=CC=C(C=C7)C)C8=CC=C(C=C8)N9C1=CC=CC=C1OC1=CC=CC=C19

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.